molecular formula C13H11BrN4O3S B14179137 N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide CAS No. 918161-74-7

N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14179137
CAS No.: 918161-74-7
M. Wt: 383.22 g/mol
InChI Key: IWNOSRZTNULVBJ-UHFFFAOYSA-N
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Description

N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound with the molecular formula C13H11BrN4O3S. This compound is characterized by the presence of azido, bromo, hydroxy, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

The synthesis of N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the bromination of a suitable phenol derivative, followed by azidation and sulfonamide formation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, while the sulfonamide group may interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

N-(3-Azido-5-bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

    N-(3-Azido-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide: Lacks the bromo group, which may affect its reactivity and applications.

    N-(3-Bromo-4-hydroxyphenyl)-4-methylbenzene-1-sulfonamide: Lacks the azido group, which may limit its use in click chemistry.

    N-(3-Azido-5-bromo-4-hydroxyphenyl)-benzene-1-sulfonamide: Lacks the methyl group, which may influence its physical and chemical properties.

These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

918161-74-7

Molecular Formula

C13H11BrN4O3S

Molecular Weight

383.22 g/mol

IUPAC Name

N-(3-azido-5-bromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11BrN4O3S/c1-8-2-4-10(5-3-8)22(20,21)17-9-6-11(14)13(19)12(7-9)16-18-15/h2-7,17,19H,1H3

InChI Key

IWNOSRZTNULVBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)N=[N+]=[N-]

Origin of Product

United States

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